N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide
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Overview
Description
N-(2-hydroxyethyl)tricyclo[43113,8]undecane-1-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide typically involves the reaction of tricyclo[4.3.1.13,8]undecane-1-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Thionyl chloride (SOCl2), reflux conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of the chloro compound.
Scientific Research Applications
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral properties, particularly against influenza viruses.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, possibly proteins or enzymes, to exert its effects. The hydroxyl and amide groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.13,8]undecane-1-carboxylic acid: The parent compound, which lacks the hydroxyethyl and amide functionalities.
N-(2-hydroxyethyl)adamantane-1-carboxamide: A structurally similar compound with an adamantane core instead of the tricyclic undecane structure.
Uniqueness
N-(2-hydroxyethyl)tricyclo[43113,8]undecane-1-carboxamide is unique due to its tricyclic structure, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-4-3-15-13(17)14-7-10-1-2-11(8-14)6-12(5-10)9-14/h10-12,16H,1-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAKGTQVACDSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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